molecular formula C21H30N2O4S B10836483 (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid

(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid

Cat. No.: B10836483
M. Wt: 406.5 g/mol
InChI Key: HMDRAHWGUKKPQA-PZJWPPBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US10023583, Example 24” involves multiple steps, starting with the preparation of the bicyclic pyridine core. The key steps include:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of functional groups such as hydroxyl, carboxyl, and amino groups.
  • Final coupling reactions to attach the side chains and complete the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: “US10023583, Example 24” undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity and stability .

Scientific Research Applications

“US10023583, Example 24” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by selectively inhibiting specific enzymes, particularly aminopeptidases. It binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins. This inhibition leads to the accumulation of specific peptides, which can modulate various biological pathways and exert therapeutic effects .

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid

InChI

InChI=1S/C21H30N2O4S/c1-13(2)11-28-12-19(22)21(26,20(24)25)10-17-16-9-15(6-5-14-3-4-14)27-18(16)7-8-23-17/h7-9,13-14,19,26H,3-6,10-12,22H2,1-2H3,(H,24,25)/t19-,21+/m0/s1

InChI Key

HMDRAHWGUKKPQA-PZJWPPBQSA-N

Isomeric SMILES

CC(C)CSC[C@@H]([C@](CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N

Canonical SMILES

CC(C)CSCC(C(CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N

Origin of Product

United States

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